2-[4-(2-Pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
The compound contains several important structural motifs found in many biologically active compounds . These include a pyrrolidine ring, a pyrimidine ring, and a piperazine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common structural motif found in agrochemicals and pharmaceuticals . Pyrimidine is a six-membered ring with two nitrogen atoms, and it’s a key component of several important biomolecules, including the nucleobases cytosine, thymine, and uracil . Piperazine is a six-membered ring with two nitrogen atoms, and it’s also found in many pharmaceuticals .
Molecular Structure Analysis
The compound’s structure is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the pyrrolidine, pyrimidine, and piperazine rings, as well as any other functional groups present in the molecule. The exact reactions it could undergo would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the stereochemistry of the molecule, and the nature of the rings present would all influence its properties .properties
IUPAC Name |
2-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7/c23-16-18-15-17-5-1-2-6-19(17)25-21(18)28-13-11-27(12-14-28)20-7-8-24-22(26-20)29-9-3-4-10-29/h7-8,15H,1-6,9-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMAWYMGJXSWIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)N3CCN(CC3)C4=NC(=NC=C4)N5CCCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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